SB-218078

Description

SB-218078 is a specific inhibitor of CHK1.

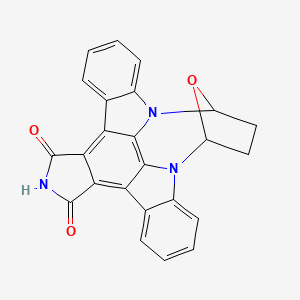

inhibitor of human checkpoint kinase; structure in first source

Propriétés

IUPAC Name |

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPNDVKVEAIXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392024 | |

| Record name | SB 218078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135897-06-2 | |

| Record name | SB 218078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-218078 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB 218078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-218078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-218078: A Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-218078 is a potent, cell-permeable, and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the cellular response to DNA damage. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Chk1 inhibition as a therapeutic strategy.

Core Mechanism of Action: Chk1 Inhibition

This compound exerts its biological effects through the direct inhibition of Chk1 kinase activity. Chk1 is a key transducer kinase in the ATR-Chk1 signaling cascade, which is primarily activated in response to single-stranded DNA (ssDNA) and replication stress.[4][5] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and, in cases of overwhelming damage, induce apoptosis.[4][6] By inhibiting Chk1, this compound disrupts these critical cellular processes, leading to the abrogation of DNA damage-induced cell cycle checkpoints.[1][2]

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data available for this compound.

| Target | IC50 (nM) | Assay Description | Reference |

| Chk1 | 15 | Inhibition of Chk1 phosphorylation of cdc25C | [1][2][3][7] |

| cdc2 (CDK1) | 250 | Kinase activity assay | [1][2][3] |

| PKC | 1000 | Kinase activity assay | [1][2][3] |

| PKD1 | Causes 85% inhibition at 1 µM | Kinase activity assay | [7] |

Impact on DNA Damage Response and Cell Cycle

A primary consequence of Chk1 inhibition by this compound is the abrogation of the G2/M cell cycle checkpoint that is typically activated in response to DNA damage.[1][2] This disruption of cell cycle arrest prevents cells from repairing damaged DNA before entering mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[1]

Potentiation of DNA Damaging Agents

This compound has been shown to significantly enhance the cytotoxicity of various DNA-damaging chemotherapeutic agents, such as topoisomerase I inhibitors (e.g., Topotecan) and ionizing radiation.[1][7][8] By overriding the G2 arrest, this compound forces cancer cells with damaged DNA to proceed into mitosis, leading to their selective elimination.[1][2]

In Vivo Efficacy

In preclinical models, this compound has demonstrated the ability to increase markers of DNA damage (γ-H2AX) and apoptosis in tumors.[1] For instance, in a Myc-induced lymphoma mouse model, treatment with this compound led to a significant increase in γ-H2AX and apoptosis within the lymphoma tissue.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow to assess its activity.

Caption: this compound mechanism of action in the DNA damage response pathway.

Caption: Experimental workflow to assess this compound's effect on G2 arrest.

Experimental Protocols

CHK1 Kinase Activity Assay

This protocol is a generalized procedure for measuring Chk1 kinase activity in vitro, which can be adapted to assess the inhibitory effect of this compound.[9][10][11]

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a fragment of CDC25C)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Kinase assay buffer

-

This compound

-

Detection reagents (e.g., for luminescence-based ADP detection or autoradiography)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, Chk1 substrate, and recombinant Chk1 enzyme.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation or ADP produced.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution following DNA damage.[12][13][14][15]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Topotecan or a source of γ-irradiation)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent to induce G2/M arrest.

-

Co-treat or subsequently treat the cells with this compound at the desired concentration and for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

γ-H2AX Immunofluorescence Staining

This protocol describes the detection of γ-H2AX, a marker of DNA double-strand breaks, to assess the extent of DNA damage.[16][17][18]

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against γ-H2AX (phospho-Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat cells with the DNA damaging agent and/or this compound as required.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for studying the intricacies of the DNA damage response. Its potent and selective inhibition of Chk1 provides a means to dissect the role of this critical kinase in cell cycle control and DNA repair. The ability of this compound to abrogate the G2/M checkpoint and potentiate the effects of genotoxic agents underscores the therapeutic potential of Chk1 inhibition in oncology. This guide provides a comprehensive technical overview to aid researchers in the effective utilization of this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 3. SB 218078|SB218078|Chk1 inhibitor [dcchemicals.com]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. crpr-su.se [crpr-su.se]

- 17. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

What is the role of SB-218078 in cell cycle checkpoint control?

An In-Depth Technical Guide to the Role of SB-218078 in Cell Cycle Checkpoint Control

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integrity of the genome is paramount for cell survival and proper function. Eukaryotic cells have evolved sophisticated surveillance mechanisms, known as cell cycle checkpoints, to detect DNA damage and halt cell cycle progression, allowing time for repair. A critical effector kinase in the DNA damage response (DDR) pathway is Checkpoint Kinase 1 (Chk1). Its activation, particularly in the S and G2 phases, prevents premature entry into mitosis. This compound is a potent, selective, and cell-permeable indolocarbazole inhibitor of Chk1. By targeting Chk1, this compound effectively abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, a process that often culminates in mitotic catastrophe and apoptosis. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in overriding checkpoint controls, and its application in potentiating the efficacy of genotoxic cancer therapies.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of Chk1.[1] Its primary role is to block the phosphorylation of Chk1's downstream targets. The most critical of these targets in the context of the G2/M checkpoint is the Cell Division Cycle 25 (Cdc25) family of protein phosphatases, particularly Cdc25C.[1][2]

In response to DNA damage, sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[3][4] ATR, in particular, phosphorylates and activates Chk1.[5] Activated Chk1 then phosphorylates Cdc25C on an inhibitory site (Ser216), creating a binding site for 14-3-3 proteins, which sequester Cdc25C in the cytoplasm and prevent it from activating the nuclear Cdk1/Cyclin B complex.[2] This inactivation is a key step in maintaining the G2 arrest.

This compound, by inhibiting Chk1, prevents the inhibitory phosphorylation of Cdc25C.[6] Consequently, Cdc25C remains active and can dephosphorylate the Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) at inhibitory sites (Thr14/Tyr15).[7] This dephosphorylation activates the Cdk1/Cyclin B complex, which is the master regulator of mitotic entry. The result is a premature transition from the G2 to the M phase, overriding the DNA damage-induced checkpoint.[7]

Quantitative Data and Specificity

This compound is characterized by its high potency and selectivity for Chk1 over other kinases, which is a critical attribute for a chemical probe and potential therapeutic agent. Its inhibitory concentrations have been well-documented in the literature.

| Target Kinase | IC50 Value (nM) | Reference(s) |

| Checkpoint Kinase 1 (Chk1) | 15 | [1][6][8] |

| Cyclin-dependent kinase 2 (Cdc2/Cdk1) | 250 | [1][6] |

| Protein Kinase C (PKC) | 1000 | [1][6] |

| Protein Kinase D1 (PKD1) | ~85% inhibition at 1000 nM | [6] |

Table 1: In vitro inhibitory potency of this compound against various kinases.

The data clearly illustrates that this compound is approximately 17-fold more selective for Chk1 than for Cdc2 and about 67-fold more selective than for PKC. This selectivity ensures that its cellular effects at low concentrations are primarily mediated through the inhibition of Chk1.

Experimental Protocols and Methodologies

The investigation of this compound's role in cell cycle control involves several key experimental techniques. Below are detailed overviews of common protocols.

In Vitro Chk1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Chk1.

-

Objective: To determine the IC50 value of this compound against Chk1.

-

Methodology:

-

Reagents: Recombinant human Chk1 enzyme, a known Chk1 substrate (e.g., a peptide derived from Cdc25C), ATP (radiolabeled with ³²P or ³³P), and this compound at various concentrations.

-

Procedure: The kinase reaction is initiated by mixing Chk1, the substrate peptide, and varying concentrations of this compound in a kinase buffer. The reaction is started by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (DMSO vehicle), and the data are fitted to a dose-response curve to determine the IC50 value.[1]

-

Cell-Based G2 Checkpoint Abrogation Assay

This assay assesses the ability of this compound to override a DNA damage-induced G2 arrest in cultured cells.

-

Objective: To confirm that this compound abrogates the G2 checkpoint in a cellular context.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured to exponential growth.[1]

-

Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as γ-irradiation (e.g., 5-10 Gy) or a topoisomerase I inhibitor like topotecan, to induce G2 arrest.[1][6]

-

Treatment: Immediately following DNA damage, cells are treated with this compound (e.g., 2.5–5 µM) or a vehicle control (DMSO).[1]

-

Mitotic Block: A microtubule-destabilizing agent like nocodazole is added to trap cells that enter mitosis in the M phase.

-

Incubation: Cells are incubated for a period sufficient to allow accumulation of arrested cells (e.g., 18-24 hours).[1]

-

Cell Staining and Analysis: Cells are harvested, fixed, and stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker, such as phospho-histone H3 (Ser10). Cell cycle distribution is then analyzed by flow cytometry.

-

Interpretation: An increase in the phospho-histone H3 positive cell population in the presence of this compound, compared to the vehicle control, indicates abrogation of the G2 checkpoint.

-

Therapeutic Implications: Potentiation of Cytotoxicity

The primary therapeutic strategy for Chk1 inhibitors like this compound is not as a standalone agent but as a sensitizer for conventional DNA-damaging drugs (e.g., gemcitabine, cisplatin, topotecan) and radiation therapy.[9][10][11] Many tumor cells are deficient in the G1 checkpoint (e.g., due to p53 mutations) and rely heavily on the S and G2 checkpoints for survival after genotoxic stress. By inhibiting Chk1, this compound removes this critical defense mechanism.

The combination of a DNA-damaging agent with this compound creates a state of "synthetic lethality." The DNA-damaging agent induces lesions, and the subsequent inhibition of Chk1 by this compound prevents the necessary cell cycle arrest for repair. This forces the cell into mitosis with a damaged genome, leading to mitotic catastrophe and cell death.[9] Studies have shown that treatment with this compound significantly increases the cytotoxicity of DNA-damaging agents in various cancer cell lines.[1][9]

Conclusion

This compound is a well-characterized and highly valuable research tool for dissecting the complexities of cell cycle checkpoint control. As a potent and selective inhibitor of Chk1, it effectively abrogates the G2/M DNA damage checkpoint by preventing the inactivation of the Cdc25C phosphatase. This forces cells into a lethal mitotic entry, a mechanism that can be exploited to significantly enhance the efficacy of traditional genotoxic cancer therapies. The data and methodologies presented in this guide underscore the critical role of this compound in both fundamental cell cycle research and the ongoing development of novel anti-cancer strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Disruption of the checkpoint kinase 1/cell division cycle 25A pathway abrogates ionizing radiation-induced S and G2 checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Hematopoietic cytokines enhance Chk1-dependent G2/M checkpoint activation by etoposide through the Akt/GSK3 pathway to inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Checkpoint kinase 1 inhibitors for potentiating systemic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of chemotherapy with cell cycle inhibitors for adult and pediatric cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

SB-218078: A Selective Chk1 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency presents a strategic vulnerability for therapeutic intervention. SB-218078 has emerged as a potent and selective, ATP-competitive inhibitor of Chk1, demonstrating significant potential in cancer research and drug development.[2] This indolocarbazole compound effectively abrogates DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by directly inhibiting the kinase activity of Chk1.[2] In response to DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated and subsequently phosphorylate and activate Chk1.[4][5] Activated Chk1 then phosphorylates a range of downstream targets, including the Cdc25 family of phosphatases.[6][7] Specifically, Chk1-mediated phosphorylation of Cdc25A and Cdc25C leads to their inactivation and/or degradation, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, primarily at the G2/M checkpoint.[6][7][8]

By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25 phosphatases.[2] This allows cancer cells with damaged DNA to bypass the G2 checkpoint and prematurely enter mitosis, a lethal event termed mitotic catastrophe, which ultimately leads to apoptosis.[1][2] The selective killing of cancer cells is often enhanced when this compound is used in combination with DNA-damaging chemotherapeutic agents or radiation.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Reference |

| Chk1 IC50 | 15 nM | [2] |

| Cdc2 IC50 | 250 nM | [2] |

| PKC IC50 | 1000 nM | [2] |

| Molecular Formula | C24H15N3O3 | [9][10] |

| Molecular Weight | 393.39 g/mol | [10] |

| CAS Number | 135897-06-2 | [9][11] |

Table 1: Potency and Physicochemical Properties of this compound.

| Cell Line | Treatment | Effect | Reference |

| HeLa | 2.5-5 µM this compound for 18 hours post γ-irradiation or Topotecan treatment | Abrogation of G2 cell cycle arrest | [2] |

| HeLa and HT-29 | 500-625 µM this compound for 96 hours in combination with DNA damaging agents | Increased cytotoxicity of DNA damaging agents | [2] |

| MDA-MB-231 | 1 µM and 2 µM this compound for 72 hours | Inhibition of cell proliferation and induction of apoptosis | [12] |

| T47D | 1 µM and 2 µM this compound for 72 hours | Inhibition of cell proliferation and induction of apoptosis | [12] |

Table 2: Cellular Effects of this compound in Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.

Chk1 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Chk1.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a peptide derived from Cdc25C)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the Chk1 substrate, and the recombinant Chk1 enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).

-

For radioactive assays, stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminescence plate reader.[13][14]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

DNA damaging agent (e.g., γ-irradiation, Topotecan)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a DNA damaging agent to induce G2 arrest.

-

Following the DNA damage treatment, add this compound at the desired concentration and incubate for the specified time (e.g., 18 hours).[2]

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[15][16]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for at least 20-30 minutes.[16][17]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for the desired duration.

-

Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][19]

-

Add Annexin V-FITC and PI to the cell suspension.[20]

-

Incubate the cells at room temperature in the dark for 15-20 minutes.[18][21]

-

Add 1X Annexin V binding buffer to each sample before analysis.

-

Analyze the stained cells by flow cytometry.[20][21] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[18]

Conclusion

This compound is a valuable research tool for investigating the role of Chk1 in the DNA damage response and for exploring novel anti-cancer strategies. Its high potency and selectivity for Chk1 make it a suitable candidate for both in vitro and in vivo studies. The abrogation of the G2/M checkpoint by this compound, especially in combination with genotoxic agents, represents a promising therapeutic approach for the treatment of p53-deficient cancers. The detailed protocols and data presented in this guide are intended to support the scientific community in further elucidating the therapeutic potential of Chk1 inhibition.

References

- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by fludarabine: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SB 218078 | C24H15N3O3 | CID 3387354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. corefacilities.iss.it [corefacilities.iss.it]

- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. kumc.edu [kumc.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Investigating the discovery and development of SB-218078

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-218078 is a potent and selective, ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] As an indolocarbazole derivative, this compound has been instrumental in elucidating the role of Chk1 in cell cycle regulation and as a potential therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.

Introduction

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity. Upon activation by upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), Chk1 phosphorylates a range of downstream targets to induce cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair. In many cancer cells, particularly those with a defective p53 tumor suppressor, the G2 checkpoint becomes a critical survival mechanism following treatment with DNA-damaging agents.

This compound was identified as a potent inhibitor of Chk1, capable of abrogating the G2 checkpoint and sensitizing cancer cells to the cytotoxic effects of chemotherapy and radiation.[3] Its discovery provided a valuable chemical probe to investigate the intricacies of the DNA damage response and to validate Chk1 as a therapeutic target.

Discovery and Development

This compound was discovered through a screening program aimed at identifying inhibitors of human Chk1 kinase.[3] It belongs to the indolocarbazole class of compounds, known for their kinase inhibitory activity. The development of this compound has been primarily in a preclinical setting, serving as a proof-of-concept molecule for Chk1 inhibition.

Chemical Structure

The chemical structure of this compound is 9,10,11,12-Tetrahydro-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][3][4]benzodiazocine-1,3(2H)-dione.

-

Molecular Formula: C₂₄H₁₅N₃O₃

-

Molecular Weight: 393.39 g/mol

-

CAS Number: 135897-06-2

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of indolocarbazole derivatives often involves key steps such as Stille coupling and photochemical cyclization to construct the polycyclic core.[1][5]

Quantitative Data

This compound exhibits high potency and selectivity for Chk1 over other kinases, such as Cdk2 (Cdc2) and Protein Kinase C (PKC).

| Target Kinase | IC₅₀ (nM) | Binding Affinity (Ki/Kd) |

| Chk1 | 15[1][2][4] | Not Available |

| Cdc2 (Cdk2) | 250[1][2] | Not Available |

| PKC | 1000[1][2] | Not Available |

| Table 1: In vitro inhibitory activity of this compound against various kinases. Data compiled from multiple sources. Binding affinity data (Ki or Kd values) for this compound are not publicly available in the reviewed literature. |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk1.[1] By binding to the ATP-binding pocket of the Chk1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A and Cdc25C).

The primary consequence of Chk1 inhibition by this compound is the abrogation of the G2/M cell cycle checkpoint. In response to DNA damage, Chk1 normally phosphorylates and inactivates Cdc25C, preventing the dephosphorylation and activation of the Cdk1/Cyclin B complex, which is essential for mitotic entry. By inhibiting Chk1, this compound allows for the premature activation of Cdk1/Cyclin B, forcing cells with damaged DNA to enter mitosis, a process that often leads to mitotic catastrophe and apoptosis.

References

Unraveling the Double-Edged Sword: SB-218078's Impact on Apoptosis and Cellular Senescence

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: SB-218078, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), has emerged as a significant molecule of interest in oncology research. Its primary mechanism of action involves the abrogation of DNA damage-induced cell cycle checkpoints, leading to enhanced cytotoxicity of genotoxic agents and the induction of apoptosis, particularly in p53-deficient cancer cells. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, with a focus on its effects on programmed cell death (apoptosis) and the state of irreversible cell cycle arrest known as cellular senescence. This document synthesizes available quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling cascades.

Introduction to this compound: A Checkpoint Kinase 1 Inhibitor

This compound is a cell-permeable indolocarbazole that acts as an ATP-competitive inhibitor of Chk1.[1] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation.[3][4] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5][6][7] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the G2/M checkpoint for survival after DNA damage.[5][8] By inhibiting Chk1, this compound abrogates this G2/M arrest, forcing cells with damaged DNA to enter mitosis prematurely, a process that often culminates in mitotic catastrophe and apoptosis.[3][9]

The Pro-Apoptotic Effects of this compound

The primary and most well-documented effect of this compound is the potentiation of apoptosis, especially when used in combination with DNA-damaging chemotherapeutic agents or radiation.[5][10]

Mechanism of Apoptosis Induction

This compound's pro-apoptotic activity stems from its ability to override the G2/M checkpoint.[4] In the presence of DNA damage, Chk1 inhibition by this compound prevents the inhibitory phosphorylation of Cdc25C, leading to the activation of the Cdk1/Cyclin B1 complex and entry into mitosis.[4] Forcing cells with unrepaired DNA damage into mitosis leads to chromosomal instability and triggers the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, including initiator caspase-9 and effector caspases-3 and -7.[11][12][13]

Recent studies have also suggested that Chk1 inhibitors can induce apoptosis through TP53-independent mechanisms involving the death receptor pathway.[13]

Quantitative Data on Apoptosis Induction

The following tables summarize the quantitative effects of this compound on apoptosis and related cellular processes from various studies.

| Cell Line | Combination Agent | This compound Concentration | Effect on Apoptosis | Reference |

| T47D (Breast Cancer) | N/A | 1 µM and 2 µM | Promotes apoptosis after 72h | [14] |

| MDA-MB-231 (Breast Cancer) | N/A | 1 µM and 2 µM | Promotes apoptosis after 72h | [14] |

| HeLa (Cervical Cancer) | γ-irradiation or Topotecan | 2.5-5 µM | Abrogates G2 arrest, leading to apoptosis | [1] |

| HT-29 (Colon Cancer) | DNA damaging agents | 500-625 µM | Significantly increases cytotoxicity | [1] |

| Myc-induced lymphomas (in vivo) | N/A | 5 mg/kg | Strong increase in γ-H2AX and apoptosis | [1] |

| Parameter | Value | Kinase Target | Reference |

| IC50 | 15 nM | Chk1 | [1] |

| IC50 | 250 nM | Cdc2 | [1] |

| IC50 | 1000 nM | PKC | [1] |

Experimental Protocols for Apoptosis Assessment

2.3.1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and quantify apoptotic cells.[15][16]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor). Propidium iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound alone or in combination with a DNA-damaging agent for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

2.3.2. Caspase Activity Assays

Caspase activation is a hallmark of apoptosis.[12][17]

-

Principle: These assays utilize a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter. Upon cleavage by the active caspase, the reporter is released and can be quantified.

-

Protocol (Colorimetric):

-

Treat cells with this compound as described above.

-

Lyse the cells to release cellular contents.

-

Add the caspase substrate to the cell lysate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

2.3.3. Western Blotting for Apoptotic Markers

-

Principle: This technique allows for the detection of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.

-

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

This compound and Cellular Senescence: An Unexplored Frontier

Cellular senescence is a state of stable cell cycle arrest that can be induced by various stressors, including DNA damage.[18][19][20] It is characterized by distinct morphological changes, expression of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex profile of signaling molecules known as the senescence-associated secretory phenotype (SASP).[19][21]

Despite the clear role of this compound in modulating the DNA damage response and cell cycle arrest, there is a notable lack of direct evidence in the current scientific literature investigating the effect of this compound on cellular senescence. The primary focus of research has been on its ability to abrogate transient cell cycle arrest and promote apoptosis. It is plausible that by forcing cells with DNA damage to bypass the G2/M checkpoint, this compound may prevent the establishment of a senescent state. However, this remains a hypothesis that requires experimental validation.

Experimental Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Should researchers wish to investigate the potential role of this compound in cellular senescence, the following protocol for SA-β-gal staining, a widely accepted biomarker for senescent cells, can be utilized.[22][23][24][25]

-

Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to detectable β-galactosidase activity at a suboptimal pH of 6.0.[21][22] The enzyme cleaves the chromogenic substrate X-gal, resulting in a blue precipitate in senescent cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound or a known senescence inducer (e.g., doxorubicin) for the appropriate duration.

-

Wash cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde for 10-15 minutes at room temperature.

-

Wash cells again with PBS.

-

Prepare the SA-β-gal staining solution containing citrate-buffered saline (pH 6.0), potassium ferrocyanide, potassium ferricyanide, magnesium chloride, and X-gal.

-

Incubate the cells with the staining solution at 37°C (without CO2) for 12-24 hours.

-

Observe the cells under a microscope for the development of a blue color.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: DNA Damage Response Pathway leading to G2/M Arrest.

Caption: this compound inhibits Chk1, abrogating G2/M arrest and inducing apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a powerful tool for cancer research, demonstrating significant potential for enhancing the efficacy of conventional cancer therapies by promoting apoptosis. Its mechanism of action as a Chk1 inhibitor that abrogates the G2/M checkpoint is well-established. While its pro-apoptotic functions have been extensively studied, the impact of this compound on cellular senescence remains a critical unanswered question. Future research should aim to elucidate whether Chk1 inhibition by this compound can modulate the induction or bypass of cellular senescence in response to DNA damage. Such studies would provide a more complete understanding of the cellular fates dictated by Chk1 inhibition and could unveil novel therapeutic strategies for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. mdpi.com [mdpi.com]

- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayo.edu [mayo.edu]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dbaitalia.it [dbaitalia.it]

- 19. Cellular Senescence: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Senescence-associated beta-galactosidase is lysosomal beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]

- 24. Analysis of cellular senescence in culture in vivo: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]

SB-218078: A Technical Guide to its Impact on Tumor Suppressor Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-218078 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] By abrogating the G2/M cell cycle checkpoint, this compound sensitizes cancer cells, particularly those with deficient tumor suppressor pathways like p53, to the cytotoxic effects of DNA-damaging agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the p53 and Retinoblastoma (Rb) tumor suppressor pathways, and detailed experimental protocols for its investigation.

Introduction

The integrity of the genome is paramount for normal cellular function. The DNA damage response network is a sophisticated signaling cascade that detects DNA lesions, halts cell cycle progression to allow for repair, or initiates apoptosis if the damage is irreparable. Key to this process are the tumor suppressor proteins p53 and Rb, which act as critical regulators of cell cycle checkpoints and apoptosis.

Many cancer cells harbor mutations in the p53 pathway, rendering them deficient in the G1/S checkpoint and increasingly reliant on the S and G2/M checkpoints for survival in the face of genotoxic stress. Chk1 is a pivotal kinase in the S and G2/M checkpoints, activated in response to DNA damage and replication stress. Its inhibition presents a promising therapeutic strategy to selectively target these p53-deficient cancer cells.

This compound has emerged as a significant tool in cancer research due to its potent and selective inhibition of Chk1. This guide will explore the molecular mechanisms by which this compound impacts tumor suppressor pathways, providing a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound is a cell-permeable indolocarbazole inhibitor that acts as an ATP-competitive inhibitor of Chk1.[1] Its primary mechanism of action is the abrogation of the G2 cell cycle arrest that is typically induced by DNA damage.[1] In a normal cellular response to DNA damage, Chk1 phosphorylates and inactivates the Cdc25 phosphatase family, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to premature mitotic entry with damaged DNA, a process often culminating in mitotic catastrophe and apoptosis.

Kinase Selectivity

This compound exhibits selectivity for Chk1 over other kinases, although it does show some activity against Cdc2 and Protein Kinase C (PKC) at higher concentrations.

| Kinase | IC50 (nM) |

| Chk1 | 15[1] |

| Cdc2 | 250[1] |

| PKC | 1000[1] |

| Table 1: Kinase inhibitory profile of this compound. |

Impact on the p53 Tumor Suppressor Pathway

The tumor suppressor p53 is a transcription factor that plays a central role in the G1/S checkpoint. In response to DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest, DNA repair, and apoptosis. A key transcriptional target of p53 is the CDK inhibitor p21.

In p53-deficient tumor cells, the G1/S checkpoint is compromised, making them highly dependent on the Chk1-mediated S and G2/M checkpoints for survival. The inhibition of Chk1 by this compound in these cells leads to a catastrophic failure to arrest the cell cycle in the presence of DNA damage, resulting in enhanced cytotoxicity.

Studies have shown that p53 can down-regulate Chk1 protein levels, a process that is dependent on the induction of p21.[2] This suggests a feedback loop where p53, upon activation, can suppress the very checkpoint that becomes critical in its absence.

Impact on the Retinoblastoma (Rb) Tumor Suppressor Pathway

The Retinoblastoma protein (Rb) is another critical tumor suppressor that governs the G1/S transition. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by cyclin-dependent kinases (CDKs), primarily CDK4/6 and CDK2, leads to the release of E2F and cell cycle progression.

Recent evidence suggests a reciprocal regulation between Chk1 and the p21/Rb pathway. One study demonstrated that Chk1/2 can phosphorylate pRB at Serine 612 following DNA damage, leading to a complex formation between pRB and E2F-1.[3] Pre-treatment with this compound was shown to affect this phosphorylation event.[3]

Furthermore, p53-mediated downregulation of Chk1 has been shown to be dependent on both p21 and Rb.[2] This indicates a complex interplay where Chk1 inhibition by this compound can have downstream consequences on Rb function and E2F-mediated transcription.

Experimental Protocols

Chk1 Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound on Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate peptide (e.g., CHKtide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the Chk1 enzyme, Chk1 substrate peptide, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to DNA damage and this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HT-29)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., γ-irradiation, topotecan)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with a DNA-damaging agent to induce G2 arrest.

-

Add this compound at various concentrations to the treated cells and incubate for a specified period (e.g., 18 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Tumor Suppressor Pathway Proteins

This protocol is used to assess the levels and phosphorylation status of key proteins in the p53 and Rb pathways following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Rb, anti-phospho-Rb, anti-p21, anti-Chk1, anti-phospho-Chk1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired conditions (e.g., DNA damage agent +/- this compound).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound.

| Parameter | Value | Cell Line(s) | Reference |

| Chk1 IC50 | 15 nM | - | [1] |

| G2 Arrest Abrogation | 2.5-5 µM | HeLa | [1] |

| Increased Cytotoxicity of DNA Damage | 500-625 µM (96 hrs) | HeLa, HT-29 | [1] |

| Table 2: In Vitro Efficacy of this compound. |

| Treatment | Effect | Model | Reference |

| 5 mg/kg (i.p.) | Increased γ-H2AX and apoptosis in lymphoma | Myc-induced lymphomas mouse model | [1] |

| Table 3: In Vivo Efficacy of this compound. |

| Cell Line | Treatment | Effect on pRB (Ser612) | Reference |

| MCF7 | Pre-treatment with 1 µM this compound before IR | Affected IR-induced phosphorylation | [3] |

| Table 4: Effect of this compound on Rb Phosphorylation. |

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the Chk1 kinase, a critical node in the DNA damage response. Its ability to abrogate the G2/M checkpoint makes it particularly effective in sensitizing p53-deficient cancer cells to conventional chemotherapy and radiotherapy. The intricate crosstalk between Chk1 and the p53 and Rb tumor suppressor pathways underscores the complex cellular response to DNA damage and its inhibition. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this compound and to explore its full therapeutic potential in oncology. Further research into the precise molecular consequences of Chk1 inhibition on the Rb pathway and the identification of predictive biomarkers will be crucial for the clinical translation of Chk1 inhibitors.

References

Unveiling the Anti-Angiogenic Promise of SB-218078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic potential of SB-218078, a potent and selective checkpoint kinase 1 (Chk1) inhibitor. Emerging research highlights its dual role in not only arresting the cell cycle but also in significantly impeding the formation of new blood vessels, a critical process for tumor growth and metastasis. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Data Summary

The anti-angiogenic efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings, providing a clear comparison of its effects at various concentrations.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)

| Assay Type | Concentration of this compound | Key Finding |

| Proliferation Assay | 1 µM | Significant reduction in HUVEC proliferation after 72 hours. |

| 2 µM | Further significant reduction in HUVEC proliferation after 72 hours. | |

| Tube Formation Assay | 1 µM | Inhibition of VEGF-induced tube formation. |

| 2 µM | Stronger inhibition of VEGF-induced tube formation. | |

| Colony Formation Assay | 1 µM | Inhibition of HUVEC colony formation. |

| 2 µM | More pronounced inhibition of HUVEC colony formation. | |

| Migration & Invasion | 1 µM | Inhibition of HUVEC migration and invasion. |

| 2 µM | Greater inhibition of HUVEC migration and invasion. |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Model | Assay | Concentration of this compound | Key Finding |

| Zebrafish Embryo | Vascular Development | 1.25 µM, 2.5 µM, 5 µM, 10 µM | Dose-dependent disruption of intersegmental vessel (ISV) development.[1] |

| Zebrafish Embryo | Fin Regeneration | 1-2 µM | Significant inhibition of subintestinal vessel (SIV) and dorsal longitudinal anastomotic vessel (DLAV) development.[2] |

| Rat Aortic Ring | Aortic Sprouting | 2 µM | Over 90% suppression of aortic ring sprouting.[2] |

| Mouse Model | Matrigel Plug Assay | 2 µM | Significant reduction in microvessel density.[3] |

| Mouse Xenograft | Tumor Growth (MDA-MB-231) | Not specified | Inhibition of tumor growth and angiogenesis.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to evaluate the anti-angiogenic potential of this compound.

Zebrafish Vascular Development Assay

This in vivo assay provides a powerful model for observing the effects of compounds on angiogenesis in a living organism.

Methodology:

-

Embryo Collection and Maintenance: Collect transgenic fluorescent zebrafish embryos, such as Tg(Fli-1:EGFP), and maintain them in standard embryo medium.

-

Compound Treatment: At a designated time post-fertilization (e.g., 12 hours post-fertilization), transfer embryos to multi-well plates. Add this compound at various concentrations (e.g., 1.25 µM, 2.5 µM, 5 µM, 10 µM) to the embryo medium. A vehicle control (e.g., DMSO) should be run in parallel.[1]

-

Incubation: Incubate the embryos for a specified period (e.g., up to 72 hours post-fertilization).

-

Imaging and Analysis: At the desired time points, anesthetize the embryos and mount them for imaging using a fluorescence microscope. Capture images of the intersegmental vessels (ISVs) and subintestinal vessels (SIVs).

-

Quantification: Analyze the images to quantify vessel length, branching points, and overall vascular network integrity.

HUVEC Tube Formation Assay

This classic in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Suspend HUVECs in endothelial cell growth medium and treat with various concentrations of this compound (e.g., 1 µM, 2 µM) or a vehicle control.

-

Plating: Seed the treated HUVECs onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Analysis: Observe the formation of tube-like structures using a microscope. Capture images at different time points.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Mouse Xenograft Model of Breast Cancer

This in vivo model is critical for evaluating the anti-tumor and anti-angiogenic efficacy of compounds in a mammalian system.

Methodology:

-

Cell Culture: Culture a human breast cancer cell line, such as MDA-MB-231, under standard conditions.

-

Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Allow the tumors to reach a palpable size. Randomly assign the mice to treatment groups: a vehicle control group (e.g., DMSO) and an this compound treatment group. Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis.

-

Immunohistochemistry: Perform immunohistochemical staining of tumor sections for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki67) to assess microvessel density and cell proliferation, respectively.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow.

Caption: The signaling pathway of this compound's anti-angiogenic and anti-EMT effects.

Caption: Workflow for the HUVEC tube formation assay.

Conclusion

This compound demonstrates significant anti-angiogenic properties through the inhibition of the Chk1-ZEB1 signaling axis.[2][4] Its ability to suppress endothelial cell proliferation, migration, and tube formation in vitro, coupled with its efficacy in reducing angiogenesis in vivo, positions it as a compelling candidate for further preclinical and clinical investigation. The dual-action of targeting both angiogenesis and epithelial-mesenchymal transition suggests a novel therapeutic strategy for cancers such as breast cancer.[2][4] This technical guide provides a foundational resource for researchers aiming to build upon these promising findings.

References

- 1. SB218078 inhibits angiogenesis and epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. cellbiolabs.com [cellbiolabs.com]

Methodological & Application

Application Notes and Protocols for SB-218078 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-218078 is a potent and selective, cell-permeable inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1] In cancer cells with a deficient p53 pathway, such as HeLa cells, Chk1 plays a crucial role in the G2/M checkpoint arrest following DNA damage, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing the cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis. This mechanism makes this compound a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutic agents.

These application notes provide a detailed experimental protocol for the use of this compound in HeLa cells, including methods for assessing its effects on cell viability, the cell cycle, and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Notes |

| Target | Checkpoint Kinase 1 (Chk1) | |

| IC50 (Chk1, cell-free) | 15 nM | Potent and selective inhibitor. |

| IC50 (Cdc2, cell-free) | 250 nM | Shows selectivity over other kinases. |

| IC50 (PKC, cell-free) | 1000 nM | |

| IC50 (HeLa cell viability) | Data not available | The direct cytotoxic IC50 of this compound as a monotherapy in HeLa cells is not readily available in the public domain. It is primarily investigated for its chemosensitizing effects. |

Table 2: Representative Effect of Chk1 Inhibition on HeLa Cell Cycle Distribution*

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 55 | 25 | 20 |

| This compound (5 µM, 24h) | 52 | 28 | 20 |

| DNA Damaging Agent (e.g., Topotecan) | 15 | 20 | 65 |

| This compound (5 µM) + DNA Damaging Agent | 45 | 35 | 20 |

| *Note: This table presents representative data illustrating the expected effects of a Chk1 inhibitor on HeLa cell cycle distribution based on published studies. Specific percentages may vary based on experimental conditions. |

Table 3: Representative Effect of Chk1 Inhibition on Apoptosis in HeLa Cells*

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Control (DMSO) | 2.5 | 1.5 | 4.0 |

| This compound (5 µM, 48h) | 4.0 | 2.0 | 6.0 |

| DNA Damaging Agent (e.g., Topotecan) | 10.0 | 5.0 | 15.0 |

| This compound (5 µM) + DNA Damaging Agent | 25.0 | 15.0 | 40.0 |

| *Note: This table presents representative data illustrating the expected effects of a Chk1 inhibitor on apoptosis in HeLa cells based on published studies. Specific percentages may vary based on experimental conditions. |

Mandatory Visualization

Caption: Chk1 Signaling Pathway in Response to DNA Damage.

Caption: General Experimental Workflow for this compound in HeLa Cells.

Experimental Protocols

Cell Culture

HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 10 µM. A vehicle control (DMSO) should also be included. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 5 µM) with or without a DNA damaging agent for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells once with PBS and then fix them by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound in HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol for 48 hours.

-

Cell Harvesting: Harvest both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cells once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application Notes and Protocols: Utilizing SB-218078 in Combination with Cisplatin for Enhanced Anti-Cancer Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects through the induction of DNA damage. A significant challenge in cisplatin-based therapy is the development of resistance, often mediated by the activation of DNA damage response (DDR) pathways that allow cancer cells to repair DNA lesions and evade apoptosis. A key regulator of the DDR is Checkpoint Kinase 1 (Chk1), which, upon activation by DNA damage, orchestrates cell cycle arrest, providing time for DNA repair.